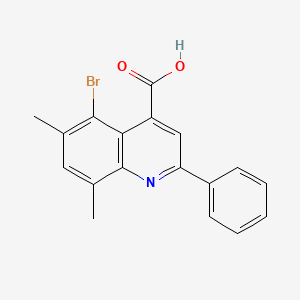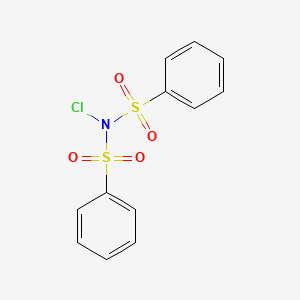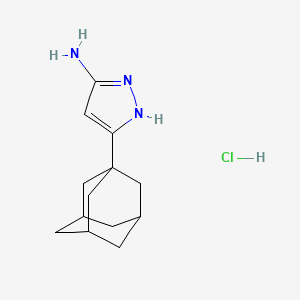
3-Amino-5-(1-adamantanyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876521 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD32876521 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents . The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Industrial Production Methods
Industrial production of MFCD32876521 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, making it feasible for widespread use in various applications.
Chemical Reactions Analysis
Types of Reactions
MFCD32876521 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in the reactions involving MFCD32876521 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of MFCD32876521 depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
MFCD32876521 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to synthesize new compounds with desired properties.
Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: Utilized in industrial processes for the production of materials with specific characteristics.
Mechanism of Action
The mechanism of action of MFCD32876521 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
MFCD32876521 can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include those with triazolo ring structures and methanesulfonate derivatives .
Uniqueness
What sets MFCD32876521 apart from other similar compounds is its unique combination of properties, such as solubility, stability, and reactivity. These characteristics make it particularly valuable for specific applications in research and industry.
Conclusion
MFCD32876521 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a subject of ongoing research and interest
Properties
Molecular Formula |
C13H20ClN3 |
|---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
5-(1-adamantyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H19N3.ClH/c14-12-4-11(15-16-12)13-5-8-1-9(6-13)3-10(2-8)7-13;/h4,8-10H,1-3,5-7H2,(H3,14,15,16);1H |
InChI Key |
AMZBXIOFKLWLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



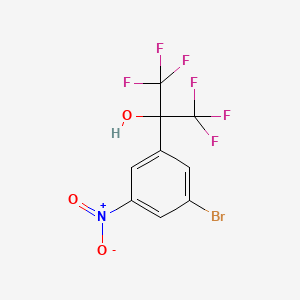
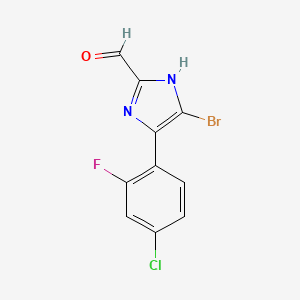


![Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13692044.png)
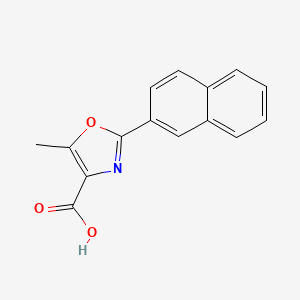
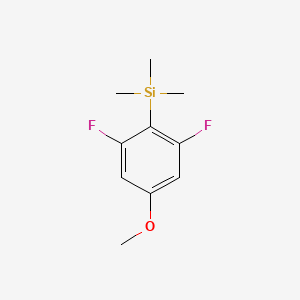
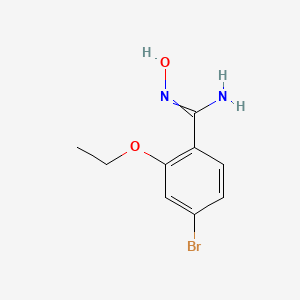
![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)
